5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with 2-fluorobenzonitrile in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-3-carboxylic acid: Lacks the ethyl and fluorophenyl groups, resulting in different biological activities.
5-methyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the fluorine atom, affecting its binding affinity and selectivity.
Uniqueness
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the ethyl group and the fluorophenyl group. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQOEGKCZGHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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